An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine
An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxypyridine is a halogenated and ether-substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom at the 2-position and an ethoxy group at the 5-position of the pyridine ring, make it a valuable intermediate in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and its applications in medicinal chemistry, particularly as a scaffold for bioactive compounds.
Core Properties of 2-Bromo-5-ethoxypyridine
The fundamental properties of 2-Bromo-5-ethoxypyridine are summarized in the table below. These data are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 42834-01-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 49-49.5 °C | [3] |
| Boiling Point | 107 °C at 33 Torr | [3] |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Room temperature or under inert gas at 2-8 °C | [3] |
Synthesis of 2-Bromo-5-ethoxypyridine
A reliable method for the synthesis of 2-Bromo-5-ethoxypyridine involves the Williamson ether synthesis, starting from 6-bromopyridin-3-ol.
Experimental Protocol
The following protocol details the synthesis of 2-Bromo-5-ethoxypyridine from 6-bromopyridin-3-ol and iodoethane.[2]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature, sodium hydride (0.644 g of 60% dispersion, 16.09 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise to the mixture.
-
The reaction is allowed to proceed at room temperature with continuous stirring for 3.5 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic phase is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and saturated saline solution.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield 2-bromo-5-ethoxypyridine.
Yield: 2.32 g (100%).[2]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Bromo-5-ethoxypyridine.
Reactivity and Key Chemical Transformations
The bromine atom at the 2-position of the pyridine ring is the primary site of reactivity in 2-Bromo-5-ethoxypyridine, making it an excellent substrate for various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. 2-Bromo-5-ethoxypyridine can readily participate in this reaction with a variety of arylboronic acids to generate 2-aryl-5-ethoxypyridines, which are common scaffolds in pharmaceuticals.[4][5]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, 2-Bromo-5-ethoxypyridine (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are combined.[6]
-
A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is added.[6]
-
The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[6]
-
The mixture is heated, typically between 80-100 °C, under an inert atmosphere for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[6]
-
Workup involves extraction with an organic solvent, washing, drying, and purification of the product, usually by column chromatography.[6]
Suzuki-Miyaura Coupling Mechanism
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[7][8] 2-Bromo-5-ethoxypyridine serves as a valuable building block for introducing the 5-ethoxypyridine moiety into potential drug candidates. This can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
While specific drugs synthesized directly from 2-Bromo-5-ethoxypyridine are not prominently documented in publicly available literature, its structural motif is found in various bioactive molecules. Its utility is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif in the ATP-binding site of kinases.[8]
Role in the Synthesis of Bioactive Molecules
Caption: Conceptual role of 2-Bromo-5-ethoxypyridine in drug discovery.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of 2-Bromo-5-ethoxypyridine.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the structure of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 8.03 | d | 2.75 | H-6 | [2] |
| 7.35 | d | 8.69 | H-3 | [2] |
| 7.07 | dd | 8.62, 2.97 | H-4 | [2] |
| 4.05 | q | 6.91 | -OCH₂CH₃ | [2] |
| 1.43 | t | 6.94 | -OCH₂CH₃ | [2] |
| Solvent: CDCl₃ |
¹³C NMR Spectroscopy (Predicted)
Based on the structure and data from the analogous 2-bromo-5-methoxypyridine, the following are the expected chemical shifts for the carbon atoms.[9]
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-5 (C-O) |
| ~148 | C-6 (C-H) |
| ~142 | C-2 (C-Br) |
| ~123 | C-3 (C-H) |
| ~118 | C-4 (C-H) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2980-2850 | Aliphatic C-H stretching (-CH₂, -CH₃) |
| ~1570, 1460 | C=C and C=N stretching in the pyridine ring |
| ~1280, 1030 | C-O-C (ether) stretching |
| ~780 | C-Br stretching |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry, 2-Bromo-5-ethoxypyridine is expected to show a molecular ion peak and characteristic fragmentation patterns.[9]
| m/z | Assignment |
| 201/203 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 172/174 | [M - C₂H₅]⁺ |
| 122 | [M - Br]⁺ |
Conclusion
2-Bromo-5-ethoxypyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an attractive building block for the construction of complex heterocyclic systems. This guide provides essential technical information to support its use in research and development, facilitating the discovery of novel bioactive molecules and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-BROMO-5-ETHOXYPYRIDINE | 42834-01-5 [chemicalbook.com]
- 3. 2-BROMO-5-ETHOXYPYRIDINE CAS#: 42834-01-5 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
